molecular formula C7H11BrCl2N2 B1381350 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride CAS No. 1965309-57-2

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride

Cat. No.: B1381350
CAS No.: 1965309-57-2
M. Wt: 273.98 g/mol
InChI Key: CUBHHSUYUUYUQH-UHFFFAOYSA-N
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Description

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride is a chemical compound that features a brominated pyridine ring attached to an ethylamine group. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of an ethylamine group. One common method involves the reaction of 2-bromo-4-aminopyridine with triethylamine in dichloromethane at 0-40°C for 4 hours. The reaction mixture is then cooled to room temperature, and the product is extracted and purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the ethylamine group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-aminopyridine
  • 2-Bromo-4-methylpyridine
  • 2-Bromo-4-nitropyridine

Uniqueness

2-(2-Bromo-pyridin-4-yl)-ethylamine dihydrochloride is unique due to its specific combination of a brominated pyridine ring and an ethylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-(2-bromopyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBHHSUYUUYUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CCN)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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